molecular formula C7H5BN2O4 B1453524 (3-Cyano-5-nitrophenyl)boronic acid CAS No. 913835-33-3

(3-Cyano-5-nitrophenyl)boronic acid

Cat. No. B1453524
CAS RN: 913835-33-3
M. Wt: 191.94 g/mol
InChI Key: QUEXUUUNGPZTPN-UHFFFAOYSA-N
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Description

“(3-Cyano-5-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C7H5BN2O4 . It has an average mass of 191.937 Da and a monoisotopic mass of 192.034241 Da .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, boronic acids are often synthesized through catalytic protodeboronation of pinacol boronic esters . Another method involves the preparation of organotrifluoroborate salts from organometallic intermediates .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 5 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . They are also involved in copper-catalyzed arylation, palladium-catalyzed decarboxylative coupling, and oxidative carbocyclization/arylation .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 402.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 43.9±0.4 cm3, a polar surface area of 110 Å2, and a molar volume of 129.0±5.0 cm3 .

Scientific Research Applications

Catalysis and Organic Synthesis

Boronic acids, including (3-Cyano-5-nitrophenyl)boronic acid analogs, play a significant role in catalytic processes and the synthesis of complex organic molecules. For instance, boronic acids catalyze highly enantioselective Aza-Michael additions, enabling the synthesis of densely functionalized cyclohexanes, which are pivotal in drug development and material science (Hashimoto, Gálvez, & Maruoka, 2015). Moreover, they are utilized in metal-catalyzed reactions to access diverse functionalities, further highlighting their versatility in organic synthesis (Dhara, Rakshit, Alam, & Patel, 2022).

Sensing and Detection

Boronic acids, including variants of this compound, are integral in developing sensors for detecting saccharides and other bioactive substances. Their ability to form complexes with diols underlies their application in designing fluorescent sensors for carbohydrates, providing tools for biological and medical research (Ni, Fang, Springsteen, & Wang, 2004). This unique property is exploited in creating highly selective and sensitive detection systems for glucose, fructose, and other sugars, contributing significantly to diabetes research and management.

Material Science

In material science, boronic acids are used to modify the surface properties of nanomaterials, such as carbon nanotubes, enabling their application in drug delivery systems and the development of novel materials with specific optical or electrical properties. For example, the conjugation of phenyl boronic acids to polyethylene glycol-wrapped single-walled carbon nanotubes demonstrates the potential to modulate their near-infrared fluorescence in response to saccharide binding, opening avenues for biosensing applications (Mu et al., 2012).

Food Industry Applications

Furthermore, boronic acids have been investigated for their potential to reduce fructose levels in food matrices, demonstrating their utility in improving the nutritional quality of fruit juices and other sweetened beverages. This application is based on their ability to form esters with diols, which can selectively target and reduce fructose content, thereby offering a method to lower the glycemic index of foods (Pietsch & Richter, 2016).

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves transmetalation, where the boronic acid group is transferred from boron to another element . In Suzuki–Miyaura coupling reactions, for example, the boronic acid group is transferred from boron to palladium .

Safety and Hazards

Safety data sheets suggest that exposure to “(3-Cyano-5-nitrophenyl)boronic acid” should be avoided. If inhaled or ingested, medical attention should be sought immediately . It is also recommended to avoid dust formation and to use personal protective equipment when handling this compound .

Future Directions

Boronic acids, including “(3-Cyano-5-nitrophenyl)boronic acid”, continue to be a subject of research due to their utility in various chemical reactions . Future research may focus on developing new synthesis methods, exploring additional chemical reactions, and investigating potential applications in areas such as drug development and materials science .

properties

IUPAC Name

(3-cyano-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BN2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEXUUUNGPZTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657399
Record name (3-Cyano-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913835-33-3
Record name (3-Cyano-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-5-nitrobenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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